REACTION_SMILES
|
[Br-:12].[CH3:1][S:2](=[O:3])(=[O:4])[Cl:5].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:6]1([CH2:9][OH:10])[CH2:7][CH2:8]1.[Li+:11].[O:13]1[c:14]2[c:15]([OH:33])[cH:16][cH:17][c:18]3[c:27]2[C:26]24[C:21]([OH:32])([CH:20]([CH2:19]3)[NH:30][CH2:29][CH2:28]2)[CH2:22][CH2:23][C:24](=[O:31])[CH:25]14.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[CH:6]1([CH2:9][N:30]2[CH:20]3[CH2:19][c:18]4[cH:17][cH:16][c:15]([OH:33])[c:14]5[c:27]4[C:26]4([C:21]3([OH:32])[CH2:22][CH2:23][C:24](=[O:31])[CH:25]4[O:13]5)[CH2:28][CH2:29]2)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3)C1O5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3CC2CC2)C1O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:12].[CH3:1][S:2](=[O:3])(=[O:4])[Cl:5].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:6]1([CH2:9][OH:10])[CH2:7][CH2:8]1.[Li+:11].[O:13]1[c:14]2[c:15]([OH:33])[cH:16][cH:17][c:18]3[c:27]2[C:26]24[C:21]([OH:32])([CH:20]([CH2:19]3)[NH:30][CH2:29][CH2:28]2)[CH2:22][CH2:23][C:24](=[O:31])[CH:25]14.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[CH:6]1([CH2:9][N:30]2[CH:20]3[CH2:19][c:18]4[cH:17][cH:16][c:15]([OH:33])[c:14]5[c:27]4[C:26]4([C:21]3([OH:32])[CH2:22][CH2:23][C:24](=[O:31])[CH:25]4[O:13]5)[CH2:28][CH2:29]2)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3)C1O5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3CC2CC2)C1O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:12].[CH3:1][S:2](=[O:3])(=[O:4])[Cl:5].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:6]1([CH2:9][OH:10])[CH2:7][CH2:8]1.[Li+:11].[O:13]1[c:14]2[c:15]([OH:33])[cH:16][cH:17][c:18]3[c:27]2[C:26]24[C:21]([OH:32])([CH:20]([CH2:19]3)[NH:30][CH2:29][CH2:28]2)[CH2:22][CH2:23][C:24](=[O:31])[CH:25]14.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[CH:6]1([CH2:9][N:30]2[CH:20]3[CH2:19][c:18]4[cH:17][cH:16][c:15]([OH:33])[c:14]5[c:27]4[C:26]4([C:21]3([OH:32])[CH2:22][CH2:23][C:24](=[O:31])[CH:25]4[O:13]5)[CH2:28][CH2:29]2)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3)C1O5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(O)C3Cc4ccc(O)c5c4C2(CCN3CC2CC2)C1O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |